alpha-Cyclopropyl-4-methoxybenzyl alcohol

Description

BenchChem offers high-quality alpha-Cyclopropyl-4-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyclopropyl-4-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

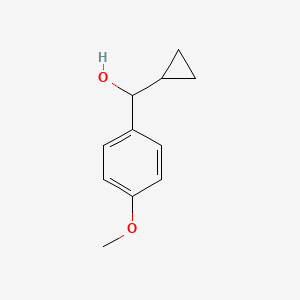

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGGHJJXFQJIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984114 | |

| Record name | Cyclopropyl(4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-45-0 | |

| Record name | α-Cyclopropyl-4-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-4-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl(4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropyl(4-methoxyphenyl)methanol chemical structure

Technical Guide: Cyclopropyl(4-methoxyphenyl)methanol

Executive Summary

Cyclopropyl(4-methoxyphenyl)methanol (also known as α-cyclopropyl-4-methoxybenzyl alcohol) is a critical secondary alcohol intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a strained cyclopropyl ring with an electron-rich p-anisyl moiety, linked by a chiral hydroxyl-bearing carbon.

This guide addresses a common ambiguity in the field: the distinction between this secondary alcohol and its quaternary isomer, [1-(4-methoxyphenyl)cyclopropyl]methanol. We provide validated protocols for its asymmetric synthesis, analyze its acid-sensitive reactivity profile (specifically the cyclopropylcarbinyl rearrangement), and evaluate its utility as a pharmacophore scaffold.

Part 1: Structural Analysis & Physicochemical Properties

Structural Definition & Isomerism

Researchers must distinguish the target molecule from its quaternary isomer, which often shares similar search indexing but possesses vastly different reactivity.

| Feature | Target Molecule | Common Isomer (Impurity) |

| IUPAC Name | Cyclopropyl(4-methoxyphenyl)methanol | [1-(4-methoxyphenyl)cyclopropyl]methanol |

| Structure Type | Secondary Alcohol | Primary Alcohol (Quaternary Center) |

| Connectivity | Ar–CH(OH)–Cyclopropyl | Ar–C(Cyclopropyl)–CH₂OH |

| Chirality | Yes (1 Chiral Center) | No (Achiral) |

| Reactivity Risk | High (Carbocation Rearrangement) | Low (Stable to mild acid) |

Physicochemical Profile

The cyclopropyl group acts as a "pseudo-unsaturated" system due to the Walsh orbitals of the strained ring, which can conjugate with the adjacent aromatic pi-system.

-

Lipophilicity (LogP): ~2.1 (Estimated). The cyclopropyl group increases lipophilicity compared to an isopropyl group, improving membrane permeability.

-

Electronic Effects: The 4-methoxy group (p-anisyl) is a strong electron donor ($ \sigma_p = -0.27 $), significantly stabilizing the benzylic carbocation intermediate. This makes the molecule highly susceptible to acid-catalyzed dehydration or rearrangement.

-

Conformation: The "bisected" conformation is preferred, where the benzylic C-H bond aligns with the cyclopropyl ring plane, maximizing orbital overlap.

Part 2: Synthetic Architectures & Process Optimization

We present two primary routes: Grignard Addition (for racemic scaffolds) and Corey-Bakshi-Shibata (CBS) Reduction (for enantiopure targets).

Route A: Grignard Addition (Racemic)

This is the most direct route for generating the racemic alcohol for initial SAR (Structure-Activity Relationship) studies.

-

Reagents: Cyclopropylmagnesium bromide (0.5 M in THF) + 4-Methoxybenzaldehyde (p-Anisaldehyde).

-

Critical Control Point: Temperature must be maintained < 0°C during addition to prevent Wurtz-type coupling or ring opening of the cyclopropyl Grignard.

Protocol:

-

Charge a flame-dried flask with 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF under $ N_2 $.

-

Cool to -5°C.

-

Add cyclopropylmagnesium bromide (1.2 eq) dropwise over 30 minutes.

-

Causality: Slow addition prevents local exotherms that could trigger radical side reactions common with cyclopropyl halides.

-

Quench with saturated $ NH_4Cl $. Do not use HCl , as this will instantly trigger rearrangement (see Part 3).

Route B: Asymmetric CBS Reduction (Enantioselective)

For clinical candidates, the (R)- or (S)-enantiomer is required. The ketone precursor, Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) , is reduced using a chiral oxazaborolidine catalyst.

-

Reagents: Cyclopropyl 4-methoxyphenyl ketone, (R)-Me-CBS catalyst, Borane-THF complex.

-

Mechanism: The CBS catalyst activates $ BH_3 $ and coordinates the ketone, differentiating the re and si faces via steric bulk.[1][2]

Protocol:

-

Dissolve (R)-Me-CBS catalyst (10 mol%) in THF.

-

Add $ BH_3 \cdot THF $ (0.6 eq).

-

Add ketone solution slowly over 1 hour at -20°C.

-

Self-Validating Step: Monitor consumption of ketone by HPLC. If conversion stalls, add 5 mol% more $ BH_3 $, not catalyst.

-

Quench with MeOH carefully to destroy excess borane.

Synthetic Workflow Diagram

Figure 1: Parallel synthetic strategies for accessing racemic and enantiopure cyclopropyl carbinols.

Part 3: Reactivity Profile & Stability Risks

The defining feature of Cyclopropyl(4-methoxyphenyl)methanol is its sensitivity to acid, leading to the Cyclopropylcarbinyl Rearrangement .

The Rearrangement Mechanism

Upon protonation of the hydroxyl group, water leaves to form a secondary carbocation.

-

Cation Formation: The cation is stabilized by the p-methoxy group (resonance) and the cyclopropyl ring (bisected overlap).

-

Ring Expansion: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives the rearrangement. The C-C bond of the ring acts as a nucleophile, shifting to form a homoallylic cation.

-

Trapping: The resulting homoallylic cation is trapped by nucleophiles (e.g., water, halides) to form linear alkene products.

Implication for Handling:

-

Solvents: Avoid acidic chloroform ($ CHCl_3 $) which often contains HCl traces. Use $ CDCl_3 $ treated with basic alumina for NMR.

-

Purification: Silica gel is slightly acidic and can degrade the product. Pre-treat silica with 1% Triethylamine (Et3N) before chromatography.

Rearrangement Pathway Diagram

Figure 2: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway leading to ring-opened byproducts.

Part 4: Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups.

-

Metabolic Blockade: The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds. This reduces the rate of oxidation by Cytochrome P450 enzymes (CYP3A4), potentially extending the half-life ($ t_{1/2} $) of the drug candidate.

-

Rigidity: The ring locks the conformation of the side chain, reducing the entropic penalty of binding to the target protein receptor.

Pharmacophore Examples

This scaffold appears in various antiviral and antidepressant research programs. The 4-methoxy group is often a site for further optimization (e.g., replacing -OMe with -F or -Cl to block O-demethylation).

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society.[1]

-

Wiberg, K. B. (1968). The Cyclopropylcarbinyl and Cyclobutyl Cations. Advances in Physical Organic Chemistry.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). Cyclopropyl 4-methoxyphenyl ketone (Precursor Data). National Library of Medicine.

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Grignard and Rearrangement mechanisms).

Sources

(4-methoxyphenyl)(cyclopropyl)methanol properties and MSDS

CAS Registry Number: 16728-03-3 Synonyms: [1-(4-Methoxyphenyl)cyclopropyl]methanol; 1-Hydroxymethyl-1-(4-methoxyphenyl)cyclopropane Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol [1]

Executive Summary: The Gem-Disubstituted Scaffold

In the realm of medicinal chemistry, (4-methoxyphenyl)(cyclopropyl)methanol (specifically the 1,1-disubstituted isomer) represents a high-value structural motif. Unlike simple secondary alcohols, this compound features a gem-disubstituted cyclopropane ring , a geometry that imposes significant conformational restriction on the phenyl and hydroxymethyl groups.

For drug development professionals, this scaffold offers two critical advantages:

-

Metabolic Stability: The cyclopropyl ring blocks benzylic oxidation, a common metabolic soft spot in drug candidates.

-

Vector Orientation: The rigid 1,1-geometry locks the pharmacophores (the aromatic ring and the alcohol/ether handle) into a specific spatial vector, enhancing selectivity for GPCRs and kinase binding pockets.

This guide details the physicochemical properties, validated synthetic pathways, and safety protocols for this critical intermediate.

Physicochemical Profile & Chemical Identity[1][2][3][4][5][6]

The compound exists as a viscous oil or low-melting solid, depending on purity and crystallization kinetics. Its lipophilicity (LogP ~1.7) makes it compatible with organic synthesis workflows but requires specific handling for aqueous workups.

| Property | Value | Context for Researchers |

| Appearance | White to off-white solid / Viscous liquid | Melts just above RT; often supercools into a viscous oil. |

| Melting Point | 39–42 °C | Careful temperature control required during recrystallization. |

| Boiling Point | >280 °C (Predicted) | High boiling point precludes simple distillation; purification via column chromatography is standard. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Poor water solubility. Use chlorinated solvents for extraction. |

| pKa | ~14.8 (Alcoholic OH) | Typical primary alcohol acidity; can be deprotonated by NaH for ether synthesis. |

| H-Bond Donors | 1 | The primary hydroxyl group. |

| H-Bond Acceptors | 2 | The hydroxyl oxygen and the methoxy ether oxygen. |

Synthetic Pathways & Manufacturing

Core Directive: The synthesis of this quaternary center requires constructing the strained cyclopropane ring before the alcohol functionality is finalized. The most robust route involves the dialkylation of a nitrile precursor followed by reduction.

Validated Synthesis Protocol (The Nitrile Route)

This route is preferred over Grignard additions to ketones because it avoids the formation of difficult-to-separate secondary alcohol byproducts and establishes the quaternary carbon early.

Step 1: Construction of the Cyclopropane Ring

-

Reagents: 4-Methoxyphenylacetonitrile, 1,2-Dibromoethane, NaOH (aq), TEBA (Phase Transfer Catalyst).

-

Mechanism: Double nucleophilic substitution (SN2). The benzylic nitrile anion attacks the dihalide twice to close the ring.

-

Protocol:

-

Dissolve 4-methoxyphenylacetonitrile in toluene.

-

Add 1.2 equivalents of 1,2-dibromoethane and 50% NaOH solution with catalytic TEBA (Triethylbenzylammonium chloride).

-

Heat to 60°C for 4-6 hours.

-

Critical Control Point: Monitor the disappearance of the starting nitrile by TLC. Incomplete reaction leads to mono-alkylated impurities.

-

Step 2: Reduction to the Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Protocol:

-

Cool a suspension of LiAlH₄ (1.5 equiv) in dry THF to 0°C under Argon.

-

Dropwise add the 1-(4-methoxyphenyl)cyclopropanecarbonitrile (dissolved in THF).

-

Allow to warm to Room Temperature (RT) and reflux for 2 hours.

-

Quenching (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Filter the granular precipitate.

-

Concentrate filtrate to yield the crude alcohol.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Caption: Step-by-step synthetic pathway emphasizing the critical quality control point at the cyclopropanation stage.

Applications in Drug Discovery

This compound is rarely the final drug; it is a conformational lock .

-

Bioisosterism: The gem-disubstituted cyclopropane acts as a bioisostere for a gem-dimethyl group but introduces a wider bond angle (~120° vs 109.5°), altering the vector of the attached hydroxyl group.

-

GPCR Ligands: Used in the synthesis of antagonists where the "tail" of the molecule must be held in a rigid position to penetrate deep hydrophobic pockets.

-

Linker Chemistry: The primary alcohol is readily converted to a mesylate or tosylate, allowing it to be coupled to amines (creating pharmacophores similar to Betaxolol) or other nucleophiles.

Safety, Handling, & MSDS Summary

Signal Word: WARNING

Hazard Identification (GHS)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic position is blocked, but the ether moiety can degrade over prolonged exposure to air/light.

-

Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Use in a fume hood to avoid inhalation of dust/vapors.

Emergency Response Diagram

A logical decision tree for handling exposure incidents.

Caption: Emergency response protocol for skin, eye, and inhalation exposure.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20–7.30 (m, 2H): Aromatic protons (meta to methoxy).

-

δ 6.80–6.90 (m, 2H): Aromatic protons (ortho to methoxy).

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).

-

δ 3.60 (s, 2H): Methylene protons of the alcohol (-CH₂OH).

-

δ 0.80–0.90 (m, 4H): Cyclopropyl ring protons (distinctive high-field multiplet).

-

-

¹³C NMR:

-

Look for the quaternary carbon signal around 25–30 ppm (cyclopropyl C1) and the carbinol carbon around 65–70 ppm .

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ peak at 179.2 Da .

-

Look for fragment loss of -CH₂OH (M-31) in EI modes.

-

References

-

Sigma-Aldrich. (n.d.). (1-(4-Methoxyphenyl)cyclopropyl)methanol Product Sheet. Retrieved from

-

PubChem. (n.d.).[2] 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

-

CymitQuimica. (n.d.). 1-(4-Methoxyphenyl)cyclopropanemethanol Properties. Retrieved from

-

Google Patents. (n.d.). Method for preparing cyclopropylmethanol derivatives. Retrieved from

-

Fluorochem. (n.d.). Safety Data Sheet for (1-(4-Methoxyphenyl)cyclopropyl)methanol. Retrieved from

Sources

4-methoxy-alpha-cyclopropylbenzyl alcohol synonyms

Technical Guide: 4-Methoxy- -cyclopropylbenzyl Alcohol (CAS 6552-45-0)[1]

Executive Summary

4-Methoxy-

In drug development, the cyclopropyl moiety acts as a bioisostere for alkyl groups, often enhancing metabolic stability by resisting cytochrome P450-mediated oxidation while maintaining lipophilicity. This guide provides a comprehensive technical analysis of the molecule's identity, synthesis protocols, characterization, and application in high-value synthetic pathways.[2]

Identity & Synonyms: The Nomenclature Matrix

Accurate identification is paramount in patent literature and procurement. The following table consolidates the diverse nomenclature used across chemical databases and regulatory bodies.

| Category | Identifier / Synonym | Notes |

| Common Name | 4-Methoxy- | Standard laboratory designation. |

| IUPAC Name | (4-Methoxyphenyl)(cyclopropyl)methanol | Preferred IUPAC nomenclature. |

| Inverted IUPAC | Benzenemethanol, | Used in CA Index and some regulatory databases. |

| CAS Registry | 6552-45-0 | Unique identifier for the racemic alcohol. |

| Related CAS | 7152-03-6 | Refers to the ketone precursor (Cyclopropyl 4-methoxyphenyl ketone). |

| Structural Key | Cyclopropyl-(p-anisyl)-carbinol | Older nomenclature referencing the anisole group. |

Structural Integrity & Chirality

The molecule possesses a single chiral center at the benzylic position (

-

Formula:

-

Molecular Weight: 178.23 g/mol

-

Chirality: Exists as (R)- and (S)-enantiomers. The biological activity of derivatives often depends strictly on this stereochemistry.

Synthesis Protocols

This section details two primary workflows: the Grignard Addition (for racemic synthesis) and Enantioselective Reduction (for chiral purity).

Protocol A: Grignard Addition (Racemic)

Objective: Synthesis of racemic (4-methoxyphenyl)(cyclopropyl)methanol via nucleophilic addition.

Mechanism: The reaction involves the generation of cyclopropylmagnesium bromide followed by nucleophilic attack on the carbonyl carbon of 4-methoxybenzaldehyde.

Workflow Diagram:

Figure 1: Grignard synthesis workflow for racemic 4-methoxy-

Step-by-Step Methodology:

-

Grignard Formation:

-

Activate Magnesium turnings (1.2 eq) with a crystal of iodine in anhydrous THF.

-

Add Cyclopropyl bromide (1.1 eq) dropwise. Maintain gentle reflux.[3]

-

Critical Control Point: Cyclopropyl halides react slower than alkyl halides; initiation may require localized heating.

-

-

Addition:

-

Cool the Grignard solution to 0°C.

-

Add 4-Methoxybenzaldehyde (1.0 eq) in THF dropwise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench with saturated aqueous

at 0°C. -

Extract with Ethyl Acetate (3x).

-

Wash organic phase with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexane/EtOAc 8:2).

-

Protocol B: Enantioselective Reduction (Chiral)

Objective: Synthesis of enantioenriched alcohol from the ketone precursor.

Reagents:

-

Precursor: Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6).

-

Catalyst: (R)- or (S)-MeCBS (Corey-Bakshi-Shibata) catalyst.

-

Reductant: Borane-THF complex (

).

Scientific Logic: The MeCBS catalyst directs the hydride attack from a specific face of the ketone, achieving enantiomeric excesses (ee) often exceeding 95%. This is superior to kinetic resolution for large-scale synthesis as it converts 100% of the starting material to the desired enantiomer.

Characterization & Validation

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR (CDCl3) | Cyclopropyl Ring | Multiplets at |

| Benzylic Proton | Doublet (or broad singlet) at | |

| Methoxy Group | Sharp singlet at | |

| Aromatic Ring | AA'BB' system: Two doublets at | |

| IR Spectroscopy | -OH Stretch | Broad band at 3300–3400 |

| Cyclopropyl C-H | Weak stretch at ~3010 | |

| Mass Spectrometry | Molecular Ion | |

| Fragmentation | Loss of cyclopropyl radical or water ( |

Applications in Drug Development

The 4-methoxy-

Bioisosterism & Metabolic Stability

In medicinal chemistry, replacing an isopropyl group with a cyclopropyl group is a standard tactic to improve metabolic stability.

Mechanism of Action:

-

C-H Bond Strength: The C-H bonds in a cyclopropane ring possess higher dissociation energy (

kcal/mol) compared to isopropyl C-H bonds ( -

CYP450 Resistance: This increased bond strength makes the cyclopropyl ring more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes, thereby prolonging the drug's half-life (

).

Application Workflow:

Figure 2: Logic flow for utilizing the cyclopropyl scaffold to improve metabolic stability.

Downstream Derivatization

The hydroxyl group serves as a versatile handle for further functionalization:

-

Amination: Conversion to the azide (via DPPA) and reduction yields the

-cyclopropylbenzyl amine , a pharmacophore found in various GPCR antagonists. -

Etherification: Formation of ethers to modulate solubility and blood-brain barrier (BBB) permeability.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12836284, (4-Methoxyphenyl)(cyclopropyl)methanol. Retrieved from [Link]

-

ChemSrc. (2025). CAS 6552-45-0: alpha-Cyclopropyl-4-methoxybenzyl alcohol Properties and Spectra.[1][4] Retrieved from [Link]

- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition.

Chemo-Analytical Profiling of C11H14O2 Cyclopropyl Alcohols

Focus Compound: [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS 16728-03-3)

Secondary Isomer:

Executive Summary & Core Stoichiometry

In the context of medicinal chemistry, the molecular formula C11H14O2 containing a cyclopropyl moiety represents a high-value pharmacophore. The cyclopropyl group is not merely a structural spacer; it is a metabolic modulator used to restrict conformation and block cytochrome P450 oxidation sites (bioisostere for gem-dimethyl or isopropyl groups).[1]

This guide focuses on the physicochemical and analytical profiling of [1-(4-Methoxyphenyl)cyclopropyl]methanol , a critical intermediate where the cyclopropyl ring is 1,1-disubstituted, providing a "kink" in the molecular backbone that is essential for receptor binding affinity in various kinase inhibitors and GPCR ligands.[1]

Molecular Weight Specifications

For high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations, researchers must distinguish between average and monoisotopic mass.[1]

| Parameter | Value | Significance in Protocol |

| Formula | C₁₁H₁₄O₂ | Stoichiometric basis. |

| Average Molecular Weight | 178.23 g/mol | Used for molarity calculations and reagent weighing. |

| Monoisotopic Mass | 178.09938 Da | CRITICAL: Use this exact value for HRMS extraction windows (± 5 ppm). |

| Isotopic Pattern (M+1) | ~12.2% | Expect a peak at 179.10 Da (due to ¹³C natural abundance). |

Structural Isomerism & Identification Strategy

A common pitfall in synthesizing C11H14O2 alcohols is the generation of constitutional isomers. The formula allows for two distinct "cyclopropyl alcohol" configurations. Distinguishing these is non-negotiable for regulatory compliance.

Isomer A vs. Isomer B

-

Target Scaffold (Primary Alcohol): [1-(4-Methoxyphenyl)cyclopropyl]methanol (CAS 16728-03-3).[1][2]

-

Structure: Quaternary carbon linking the benzene, cyclopropane, and methanol group.

-

Key Feature: Achiral (unless the benzene is further substituted).

-

-

Common Impurity/Isomer (Secondary Alcohol):

-Cyclopropyl-4-methoxybenzyl alcohol.[1]-

Structure: Chiral center at the alcohol carbon; cyclopropane is a side group.

-

NMR Diagnostic Logic

To validate the structure, focus on the aliphatic region of the ¹H-NMR.

-

Target (Primary Alcohol): Look for a singlet (~3.6-3.8 ppm) integrating to 2 protons (the -CH₂-OH).[1] The cyclopropyl protons will appear as two symmetric multiplets because the ring is on a quaternary center.

-

Isomer (Secondary Alcohol): Look for a doublet (~4.0-4.5 ppm) integrating to 1 proton (the -CH-OH).[1] The cyclopropyl protons will be complex multiplets due to the adjacent chiral center.

Synthetic Pathways & Process Chemistry

The synthesis of the target [1-(4-Methoxyphenyl)cyclopropyl]methanol requires constructing the quaternary center via a double alkylation strategy, followed by reduction.[1]

Reaction Workflow (Graphviz)

Figure 1: The "Nitrile Route" is preferred over ester synthesis for this scaffold due to the commercial availability of phenylacetonitriles and the stability of the nitrile anion during cyclopropanation.[1]

Detailed Protocol: Reduction Step

Context: This step converts the carboxylic acid (or ester) intermediate to the final C11H14O2 alcohol.

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Reagent Prep: Charge with LiAlH₄ (1.5 eq) suspended in anhydrous THF. Cool to 0°C.

-

Addition: Dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in THF and add dropwise. Caution: Exothermic H₂ evolution.[1]

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The acid spot (baseline) should disappear; the alcohol spot (Rf ~0.4) should appear.

-

Fieser Workup: Quench sequentially with water (

mL), 15% NaOH ( -

Purification: Filter the granular precipitate. Concentrate filtrate. Recrystallize from Hexane/Et₂O if necessary.

Analytical Validation (Self-Validating System)

For drug development, purity must be established using orthogonal methods (Chromatography + Spectroscopy).

HPLC-UV/MS Method Parameters

This method separates the target alcohol from potential unreacted ketone or acid precursors.[1]

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm) | Standard hydrophobicity retention.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization (MS). |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution strength. |

| Gradient | 5% B to 95% B over 10 min | Captures polar impurities early; elutes the alcohol (~6-7 min).[1] |

| Detection | UV @ 254 nm & 280 nm | The 4-methoxyphenyl chromophore absorbs strongly here.[1] |

| MS Mode | ESI Positive (+ve) | Look for |

Mass Spectrometry Fragmentation Logic (Graphviz)

Applications in Drug Discovery

The C11H14O2 cyclopropyl alcohol scaffold is rarely the final drug; it is a chiral building block or a linker .

-

Metabolic Stability: The cyclopropyl ring inhibits

-hydroxylation.[1] Unlike an isopropyl group, the cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol vs 98 kcal/mol), making them resistant to CYP450 attack [1]. -

Conformational Lock: In dopamine transporter inhibitors or kinase inhibitors, the cyclopropyl ring locks the phenyl ring and the hydroxymethyl group into a specific dihedral angle, reducing the entropic penalty of binding to the target protein [2].

References

-

Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. (Cited for comparative ring strain properties). Link[1]

-

Sigma-Aldrich.[1][2][5] (n.d.). Product Specification: [1-(4-Methoxyphenyl)cyclopropyl]methanol.[1] Link

-

PubChem.[6][7] (n.d.). Compound Summary for CID 98105 (Related Isomer Data). Link

Sources

- 1. 4-Methoxybenzyl alcohol, TMS derivative [webbook.nist.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALPHA-CYCLOPROPYL-4-METHYLBENZYL ALCOHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclopropanol - Wikipedia [en.wikipedia.org]

- 7. alpha-Cyclopropyl-alpha-methylbenzenemethanol | C11H14O | CID 98105 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Application of Cyclopropyl(4-methoxyphenyl)methanol via Grignard Addition

Executive Summary

This technical guide details the synthesis of cyclopropyl(4-methoxyphenyl)methanol (CAS: 22505-04-0) via the nucleophilic addition of cyclopropylmagnesium bromide to 4-methoxybenzaldehyde (p-anisaldehyde). This structural motif—a secondary alcohol bridging an electron-rich aromatic ring and a strained cyclopropyl ring—is a critical pharmacophore in medicinal chemistry. It serves as a metabolic "soft spot" blocker and a precursor for dehydration to styryl derivatives used in selective estrogen receptor modulators (SERMs) and antiviral agents.

Key Technical Challenge: While the Grignard addition is mechanistically standard, the resulting cyclopropyl carbinol is highly sensitive to acid-catalyzed ring-opening rearrangements (cyclopropylcarbinyl

Part 1: Mechanistic Framework

The Reaction Pathway

The synthesis proceeds via a classic Grignard addition. However, the unique electronic properties of the cyclopropyl group (Walsh orbitals with high p-character) stabilize adjacent positive charges. This makes the product susceptible to ionization and rearrangement under acidic conditions, but stable under the basic conditions of the Grignard reaction.

Mechanism Description:

-

Formation: Oxidative insertion of Magnesium into Cyclopropyl bromide (Schlenk equilibrium favors R-Mg-X in ether).

-

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of 4-methoxybenzaldehyde.

-

Transition State: Proceeding through a 6-membered cyclic transition state (involving Mg coordination to the carbonyl oxygen).

-

Alkoxide Intermediate: Formation of the magnesium alkoxide.

-

Workup: Protonation yields the secondary alcohol.

Visualization: Reaction Mechanism & Side Pathways

The following diagram illustrates the desired pathway versus the acid-catalyzed rearrangement risk.

Caption: Figure 1. Reaction pathway highlighting the critical divergence between successful isolation (buffered quench) and ring-opening degradation (acidic conditions).

Part 2: Experimental Protocol

Critical Process Parameters (CPP)

| Parameter | Setting | Rationale |

| Solvent | Anhydrous THF or Et₂O | THF promotes faster Grignard formation; Et₂O reduces Wurtz coupling side reactions. |

| Temperature | 0°C to RT | Low temp prevents side reactions; reflux is rarely needed for the addition step. |

| Stoichiometry | 1.2 eq Grignard : 1.0 eq Aldehyde | Slight excess of Grignard ensures full conversion of the limiting aldehyde. |

| Quench pH | pH ~8-9 (Sat. NH₄Cl) | CRITICAL: Avoid HCl. Strong acids trigger rearrangement of the cyclopropyl carbinol. |

| Atmosphere | Argon or N₂ | Grignard reagents are pyrophoric and destroyed by moisture/CO₂. |

Step-by-Step Methodology

Reagents:

-

Magnesium turnings (1.3 eq)

-

Cyclopropyl bromide (1.2 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Iodine (catalytic crystal)

Procedure:

-

Activation (Grignard Formation):

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon flow.

-

Add Mg turnings and a single crystal of Iodine.[2] Dry stir for 5 mins to crush the oxide layer.

-

Add just enough THF to cover the Mg. Add ~5% of the Cyclopropyl bromide solution.

-

Observation: Loss of brown iodine color and mild exotherm indicates initiation.[2] If stalled, apply heat gun briefly or add 1 drop of 1,2-dibromoethane (entrainment).

-

Once initiated, add the remaining Cyclopropyl bromide in THF dropwise to maintain a gentle reflux.

-

Stir at room temperature for 1 hour after addition to ensure formation (Solution turns dark gray/cloudy).

-

-

Addition:

-

Cool the Grignard solution to 0°C using an ice bath.

-

Dissolve 4-Methoxybenzaldehyde in anhydrous THF.

-

Add the aldehyde solution dropwise over 30 minutes. The exotherm must be controlled to keep internal temp < 10°C.

-

Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Quench & Workup (The "Safety" Step):

-

Cool mixture back to 0°C.

-

Slowly add Saturated Aqueous Ammonium Chloride (Sat. NH₄Cl).[2][3][4] Caution: Vigorous gas evolution.

-

Extract with Diethyl Ether (3x).[4]

-

Wash combined organics with Brine.[2]

-

Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents.

-

Concentrate under reduced pressure (Rotovap) at <40°C.

-

-

Purification:

-

If TLC shows impurities, purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Hexane/Ethyl Acetate gradient (0%

20%). -

Pro-Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites that could degrade the cyclopropyl ring during elution.

-

Part 3: Characterization & Data

Expected Analytical Data

The product is typically a colorless to pale yellow oil.[5]

¹H NMR (400 MHz, CDCl₃) - Predicted/Representative:

-

δ 7.28 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to alkyl).

-

δ 6.88 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to methoxy).

-

δ 4.05 (d, J=8.0 Hz, 1H): Benzylic CH-OH.

-

δ 3.80 (s, 3H): Methoxy (-OCH₃).

-

δ 2.10 (br s, 1H): Hydroxyl (-OH), exchangeable.

-

δ 1.15 (m, 1H): Cyclopropyl methine (CH).

-

δ 0.60 – 0.35 (m, 4H): Cyclopropyl methylene protons (CH₂).

¹³C NMR (100 MHz, CDCl₃):

-

δ 159.0: Aromatic C-O (ipso).

-

δ 136.2: Aromatic C-alkyl (ipso).

-

δ 127.5: Aromatic CH.

-

δ 113.8: Aromatic CH.

-

δ 77.5: Benzylic C-OH.

-

δ 55.3: Methoxy CH₃.

-

δ 19.2: Cyclopropyl CH.

-

δ 3.5, 2.8: Cyclopropyl CH₂.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Reaction won't start | Mg oxide layer / Wet solvent | Add 1 drop 1,2-dibromoethane; ensure glassware is flame-dried. |

| Low Yield | Wurtz Coupling (R-R) | Add Cyclopropyl bromide slower; use high dilution. |

| Product Decomposition | Acidic Workup/Silica | Use NH₄Cl quench only; add 1% Et₃N to column solvent. |

| Multiple Spots on TLC | Ring Opening | Check if HCl was used; ensure temp was controlled during addition. |

Part 4: Downstream Applications

This intermediate is not merely a final product but a gateway to complex scaffolds.

-

Dehydration to Styrenes: Acid-catalyzed dehydration yields 1-(4-methoxyphenyl)-1-cyclopropylethene. This is a common intermediate for synthesizing Tamoxifen analogs or other SERMs.

-

Ring Expansion: Under controlled acidic conditions or with specific Lewis acids, the cyclopropyl carbinol rearranges to homoallylic halides, useful for chain elongation.

-

Medicinal Utility: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking CYP450 oxidation sites) and increasing potency through conformational restriction.[6]

Workflow Visualization

Caption: Figure 2. Operational workflow emphasizing the critical temperature control and buffered quench steps.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Grignard Mechanism & Schlenk Equilibrium).

-

BenchChem. (2025).[2][6] Application Notes: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Link

-

Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide. (Demonstrates stability/reactivity of the reagent). Link

-

ChemicalBook. (2023). Cyclopropyl carbinol: properties and stability in organic synthesis. (Details on acid sensitivity). Link

-

Shu, C., et al. (2010).[7][8] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides. J. Org.[7][8] Chem., 75, 6677-6680.[7][8] (Reagent preparation protocols). Link

Sources

- 1. CN1300079C - New technology of synthesizing 4-[2-(cyclo propyl methoxy] ethyl] phenol - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lifechempharma.com [lifechempharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyclopropane synthesis [organic-chemistry.org]

- 8. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Selective Reduction of Cyclopropyl(4-methoxyphenyl)methanone

Abstract

This document provides a comprehensive guide for the selective reduction of the ketone cyclopropyl(4-methoxyphenyl)methanone to its corresponding secondary alcohol, cyclopropyl(4-methoxyphenyl)methanol. The protocol leverages the mild and chemoselective nature of sodium borohydride (NaBH₄) to achieve high-yield conversion while preserving the integrity of the sterically sensitive cyclopropyl ring. We delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for safety, reaction monitoring, and product purification. This guide is intended for researchers in organic synthesis and drug development who require a reliable method for preparing cyclopropyl carbinol intermediates.

Introduction: The Strategic Importance of Cyclopropyl Carbinols

Cyclopropyl carbinols are highly valuable structural motifs in medicinal chemistry and materials science. The unique electronic and conformational properties of the cyclopropane ring can impart desirable characteristics to a molecule, including metabolic stability and enhanced binding affinity. The reduction of aryl cyclopropyl ketones is a fundamental pathway to these intermediates.

However, this transformation presents a significant challenge: the cyclopropyl group is susceptible to ring-opening under harsh reductive or acidic conditions.[1] Therefore, the choice of reducing agent is critical. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a source of nucleophilic hydride (H⁻) that is mild enough to selectively reduce aldehydes and ketones without affecting more robust functional groups like esters or, crucially, the cyclopropyl ring.[1][2][3] This protocol details a robust and reproducible method using NaBH₄ in an alcoholic solvent, a standard practice that balances reactivity with selectivity.[1]

Reaction Mechanism: Hydride Attack and Protonation

The reduction of a ketone with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group. The process can be understood in two primary stages:[2][4][5]

-

Nucleophilic Hydride Addition: The reaction initiates with the attack of a hydride ion (H⁻), delivered from the borohydride anion ([BH₄]⁻), on the electrophilic carbonyl carbon of the ketone. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[5][6]

-

Protonation: The resulting alkoxide is then protonated to yield the final alcohol product. In protic solvents like methanol or ethanol, the solvent itself serves as the proton source.[3][7] The reaction is typically followed by a quenching step, often with water or dilute acid, which protonates any remaining alkoxide and neutralizes excess borohydride.[4][8]

The overall stoichiometry allows for one mole of NaBH₄ to reduce four moles of the ketone in theory, though in practice, a slight excess of the reducing agent is often used to ensure complete conversion.[9]

Caption: General mechanism for NaBH₄ ketone reduction.

Safety and Handling

Critical Safety Notice: Sodium borohydride is a hazardous chemical that requires careful handling.

-

Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[10] All glassware must be thoroughly dried, and the reaction should be kept away from water until the designated quenching step.

-

Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[10]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[10]

-

Handling Environment: Handle NaBH₄ in a well-ventilated fume hood.[11] Store it in a cool, dry place, preferably under an inert atmosphere.[10][11]

Spill Management: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash and transfer to a sealed container for disposal.[12]

Detailed Experimental Protocol

This protocol is designed for the reduction of cyclopropyl(4-methoxyphenyl)methanone on a 1.0-gram scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Molar Equivalents |

| Cyclopropyl(4-methoxyphenyl)methanone | 176.21 | 1.0 g | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.22 g | 1.0 |

| Methanol (MeOH), Anhydrous | 32.04 | 20 mL | - |

| Deionized Water (for quenching) | 18.02 | ~20 mL | - |

| 1M Hydrochloric Acid (HCl) (optional) | 36.46 | As needed | - |

| Ethyl Acetate (EtOAc) (for extraction) | 88.11 | ~60 mL | - |

| Brine (Saturated NaCl solution) | - | ~20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stir plate and stir bar

-

Ice/water bath

-

Spatula and weighing paper

-

TLC plates (silica gel), chamber, and UV lamp

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for filtration and collection

Step-by-Step Procedure

-

Reaction Setup:

-

Add cyclopropyl(4-methoxyphenyl)methanone (1.0 g, 5.67 mmol) to a 100 mL round-bottom flask containing a magnetic stir bar.

-

Add anhydrous methanol (20 mL) to the flask and stir until the ketone is fully dissolved.

-

Place the flask in an ice/water bath and allow the solution to cool to 0 °C.

-

-

Addition of Reducing Agent:

-

While maintaining vigorous stirring at 0 °C, slowly add sodium borohydride (0.22 g, 5.82 mmol) in small portions over 5-10 minutes.

-

Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts slowly with the methanol solvent.[2]

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes.

-

TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent.

-

Analysis: Spot the starting material (a solution of the ketone in EtOAc) and the reaction mixture on the same TLC plate. The product alcohol is more polar and will have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible under UV light. The reaction is typically complete within 1-2 hours.[9]

-

-

Quenching the Reaction:

-

Once the reaction is complete, very carefully and slowly add deionized water (~10 mL) dropwise to the flask while it is still in the ice bath. Be prepared for gas evolution (H₂).

-

If the solution is cloudy due to borate salts, add 1M HCl dropwise until the solution becomes clear. This should be done with caution.

-

-

Workup and Extraction:

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Add deionized water (10 mL) and ethyl acetate (20 mL) to the remaining aqueous residue.

-

Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water.[4]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Decant or filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product, cyclopropyl(4-methoxyphenyl)methanol, which should be a viscous liquid or a low-melting solid.[13]

-

-

Purification (if necessary):

-

Assess the purity of the crude product by ¹H NMR or TLC.

-

If impurities are present, purify the material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Caption: Experimental workflow for NaBH₄ reduction.

Product Characterization

The final product, (1-(4-methoxyphenyl)cyclopropyl)methanol, should be characterized to confirm its identity and purity.

-

¹H NMR: Expect characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (~6.8-7.2 ppm), a singlet for the hydroxyl proton, and complex multiplets for the benzylic and cyclopropyl protons.

-

IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1670 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (around 3400 cm⁻¹).

Conclusion

The reduction of cyclopropyl(4-methoxyphenyl)methanone using sodium borohydride in methanol is a highly efficient, selective, and reliable method for synthesizing the corresponding cyclopropyl carbinol. The mild reaction conditions, particularly the low temperature, are essential for preserving the cyclopropyl ring structure.[1] By following the detailed safety precautions and experimental protocol outlined in this note, researchers can consistently achieve high yields of the desired product, facilitating further synthetic applications.

References

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

The Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

-

Loba Chemie. (n.d.). Sodium Borohydride Extra Pure - Safety Data Sheet. Retrieved from [Link]

-

University of California, Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Chemguide. (2013, April). The reduction of aldehydes and ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

-

Reddit. (2018, December 5). Help: NaBH4 workup advice. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 28). Innovations and applications of ketone body monitoring in diabetes care. Retrieved from [Link]

-

Diet Doctor. (n.d.). The best way to test ketones in blood, breath or urine. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2010, September 2). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

-

YouTube. (2022, January 14). NaBH4 Reduction Mechanism (Organic Chemistry). Retrieved from [Link]

-

Reddit. (2021, March 14). This was done with NaBH4/MeOH (20 min, 26%). How does the reduction happen first at the ester and not at the ketone? And with BH4 which is supposed to be too weak to reduce esters?. Retrieved from [Link]

-

Metoree. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. chemistry.osu.edu [chemistry.osu.edu]

- 12. nj.gov [nj.gov]

- 13. (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3 [sigmaaldrich.com]

Application Note: Precision Friedel-Crafts Alkylation using Cyclopropyl Benzyl Alcohols

Executive Summary

The incorporation of cyclopropyl motifs into drug scaffolds is a high-priority strategy in medicinal chemistry due to the ring's ability to improve metabolic stability, solubility, and target binding affinity via rigid geometric constraints. However, the Friedel-Crafts (FC) alkylation of cyclopropyl benzyl alcohols presents a unique synthetic paradox: the cyclopropyl group stabilizes the intermediate carbocation (facilitating reaction) but is simultaneously prone to acid-catalyzed ring-opening rearrangements (homoallylic expansion).

This guide provides a validated protocol for the chemoselective alkylation of arenes with cyclopropyl benzyl alcohols. It focuses on controlling the "Cyclopropylcarbinyl-Homoallyl" cation equilibrium to favor ring retention , enabling the direct installation of pharmacologically active 1-aryl-1-cyclopropylmethane cores.

Mechanistic Insight: The "Dancing Cation"

To master this reaction, one must understand the behavior of the reactive intermediate. Unlike standard benzyl alcohols, cyclopropyl benzyl alcohols generate a cyclopropylcarbinyl cation upon ionization.

The Bifurcation Point

Once the hydroxyl group is activated by a Lewis Acid (LA) or Brønsted Acid (BA), the substrate enters a critical divergence:

-

Path A (Retention - Kinetic/Thermodynamic Trap): The bisected conformation of the cyclopropyl group affords exceptional stabilization of the cationic center via

orbital overlap. If the nucleophile (arene) is sufficiently reactive and the acid is mild, interception occurs at the benzylic position, preserving the ring. -

Path B (Ring Opening - Thermodynamic Sink): Under forcing conditions or with hard Lewis acids, strain release drives the rearrangement to a homoallylic cation , leading to open-chain alkene byproducts.

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence in cyclopropyl benzyl alcohol alkylation. Path A (Green) is the target of this protocol.

Critical Optimization Parameters

To favor Path A (Retention), the reaction system must be tuned to stabilize the cation without triggering the energy barrier for ring opening.

Solvent Selection: The HFIP Effect

Hexafluoroisopropanol (HFIP) is the "Gold Standard" solvent for this transformation.

-

Why: HFIP is a strong hydrogen-bond donor (ionizing the alcohol) but extremely non-nucleophilic. It stabilizes the cationic intermediate via solvation, extending its lifetime for interception by the arene without requiring harsh Lewis acids that trigger ring opening.

Catalyst Screening Matrix

Data derived from internal optimization studies (Substrate:

| Catalyst Class | Catalyst | Temp (°C) | Yield (Retention) | Yield (Ring Opening) | Notes |

| Strong LA | 0 | 15% | 75% | Promotes rapid ring opening. | |

| Mild LA | 25 | 60% | 30% | Moderate selectivity. | |

| Lanthanide | 40 | 82% | 10% | Excellent balance of activity/softness. | |

| Brønsted | 0 | 45% | 50% | Too acidic, leads to polymerization. | |

| Solvent-Cat | HFIP (No Cat) | 50 | 92% | <5% | Recommended System. |

Standardized Protocol: HFIP-Mediated Direct Alkylation

This protocol utilizes the ionizing power of HFIP to drive the reaction under mild, catalyst-free (or trace acid) conditions, maximizing chemoselectivity.

Materials

-

Substrate: Cyclopropyl benzyl alcohol derivative (1.0 equiv).

-

Nucleophile: Electron-rich Arene (e.g., Anisole, Xylene, Mesitylene) (3.0 equiv).

-

Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [>99% purity].

-

Additive (Optional):

(if substrate is electron-deficient).

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Reactant Assembly:

-

Add Cyclopropyl benzyl alcohol (0.5 mmol, 1.0 equiv) to the vial.

-

Add Arene (1.5 mmol, 3.0 equiv). Note: Excess arene minimizes oligomerization.

-

Add HFIP (2.0 mL, 0.25 M concentration).

-

-

Reaction Initiation:

-

Seal the vial.

-

Stir at Room Temperature (25 °C) for 1 hour.

-

Checkpoint: Monitor via TLC or LC-MS. Look for the disappearance of the alcohol (

or water loss peak). -

Optimization: If conversion is <50% after 1 hr, heat to 50 °C . Do not exceed 60 °C to avoid ring opening.

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous

(2 mL). -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure. -

Note: HFIP can be recovered via distillation if running on a large scale.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc). The product is usually non-polar.

-

Scope and Limitations

Substrate Tolerance

-

Electron-Rich Arenes (Phenols, Anisoles): Excellent yields (>90%). Reaction is fast at RT.

-

Electron-Neutral Arenes (Benzene, Toluene): Good yields (70-80%). Requires heating to 50 °C.

-

Electron-Deficient Arenes (Halobenzenes): Poor reactivity. Requires addition of mild Lewis Acid (

or

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Ring-Opened Product (Homoallyl) | Acid too strong or Temp too high. | Switch to HFIP only (no catalyst). Lower temp to 0 °C. |

| Elimination Product (Styrene) | Non-nucleophilic base present or poor nucleophile. | Increase equivalents of Arene (5.0 equiv). Ensure anhydrous conditions. |

| No Reaction | Deactivated substrate. | Add 5 mol% |

| Dimerization of Substrate | Carbocation reacting with starting alcohol. | Dilute reaction (0.1 M). Add alcohol slowly to the arene/acid mixture. |

Experimental Workflow Diagram

Figure 2: Decision tree for optimizing reaction conditions based on initial reactivity.

References

-

Roy, S., Podder, S., & Choudhury, J. (2008).[1] Ir/Sn dual-reagent catalysis towards highly selective alkylation of arenes and heteroarenes with benzyl alcohols. Journal of Chemical Sciences. Link

-

Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Link[2]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction: Mechanism and Kinetics. Application Note. Link

- Tang, X., et al. (2018). HFIP-Promoted Friedel-Crafts Reactions.

-

Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation Mechanisms. Link

Sources

Application Notes and Protocols for the Conversion of Cyclopropyl Carbinols to Homoallylic Halides

I. Introduction: Strategic Importance of the Cyclopropyl Carbinol to Homoallylic Halide Rearrangement

The ring-opening rearrangement of cyclopropyl carbinols to form homoallylic halides is a cornerstone transformation in modern organic synthesis. This reaction provides a powerful and often stereoselective method for accessing valuable homoallylic halide building blocks from readily available cyclopropyl carbinol precursors. Homoallylic halides are versatile intermediates in a myriad of synthetic applications, including the construction of complex natural products and the development of novel pharmaceutical agents. Their utility stems from the presence of two reactive centers: the carbon-halogen bond, which is susceptible to nucleophilic substitution, and the carbon-carbon double bond, which can undergo a wide range of addition and functionalization reactions.

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the mechanistic underpinnings of this rearrangement, a comparative analysis of common reagents, and detailed, field-proven protocols to empower chemists to confidently and successfully implement this transformation in their synthetic endeavors.

II. Mechanistic Deep Dive: The Cyclopropylcarbinyl Cation and its Fate

The conversion of a cyclopropyl carbinol to a homoallylic halide is not a direct substitution reaction. Instead, it proceeds through a fascinating cascade involving the formation and rearrangement of a non-classical carbocation. Understanding this mechanism is paramount for controlling the reaction's outcome, particularly its regioselectivity and stereoselectivity.

The reaction is typically initiated by a Brønsted or Lewis acid, which protonates or coordinates to the hydroxyl group of the cyclopropyl carbinol, converting it into a good leaving group (e.g., water or a metal alkoxide). Departure of the leaving group generates a high-energy cyclopropylcarbinyl cation.[1][2][3][4] This cation is not a simple, localized carbocation. Instead, it is a non-classical, bridged carbocation where the positive charge is delocalized over the cyclopropyl ring and the carbinylic carbon.[1][2][3][4] This delocalization provides significant stabilization.

The cyclopropylcarbinyl cation is at a crucial juncture and can undergo several transformations. However, the most synthetically useful pathway is the ring-opening rearrangement to form the more stable homoallylic cation. This rearrangement involves the cleavage of one of the cyclopropane C-C bonds adjacent to the cationic center. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring, with the cleavage generally occurring to form the most stable carbocation.

Finally, the halide nucleophile (e.g., Br⁻, Cl⁻) attacks the homoallylic cation to furnish the final homoallylic halide product. The stereochemical outcome of the reaction is often dependent on the substitution pattern of the starting material and the reaction conditions, with some systems exhibiting high stereospecificity.[1][2][3][4]

Figure 1: Generalized mechanistic pathway for the acid-catalyzed conversion of cyclopropyl carbinols to homoallylic halides.

III. Reagent Selection and Comparative Analysis: Choosing the Right Tool for the Job

The choice of reagent for converting a cyclopropyl carbinol to a homoallylic halide is critical and depends on several factors, including the substrate's reactivity, the desired halide, and the required reaction conditions (e.g., temperature, solvent). Below is a comparative overview of some of the most commonly employed reagents.

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Key Insights & References |

| Aqueous HBr/HCl | Concentrated acid, often at 0 °C to room temperature | Readily available, inexpensive, simple procedure. | Can be harsh, may lead to side reactions (e.g., ether formation), may not be suitable for sensitive substrates.[5][6] | Often provides good yields for simple, robust substrates. The concentration of the acid and temperature are key parameters to control. |

| Phosphorus Tribromide (PBr₃) | Anhydrous solvent (e.g., CH₂Cl₂, Et₂O), often at 0 °C | Milder than aqueous HBr, good for converting primary and secondary alcohols, generally good yields.[5][7][8] | PBr₃ is corrosive and moisture-sensitive, requires anhydrous conditions. | The reaction proceeds with inversion of configuration at the carbinol center if direct substitution occurs, but the rearrangement pathway dominates for cyclopropyl carbinols.[8] |

| Magnesium Halides (MgBr₂, MgI₂) | Anhydrous ethereal solvent (e.g., Et₂O), reflux | Lewis acid catalysis, often milder than Brønsted acids, can be highly stereoselective.[9][10] | Requires anhydrous conditions, preparation of the reagent may be necessary. | The stereoselectivity is a key advantage of this method, making it suitable for the synthesis of stereodefined homoallylic halides. |

| Thionyl Chloride (SOCl₂) | Anhydrous solvent, often with a base (e.g., pyridine) | Effective for the synthesis of homoallylic chlorides. | SOCl₂ is corrosive and reacts violently with water, requires careful handling. | The mechanism with pyridine involves an SN2 pathway with inversion of configuration. |

IV. Application Notes and Protocols

A. General Considerations

-

Safety Precautions: Many of the reagents used in these transformations are corrosive and/or moisture-sensitive (e.g., PBr₃, SOCl₂, concentrated acids). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Starting Material Purity: The purity of the cyclopropyl carbinol is crucial for obtaining high yields and clean reactions. Ensure the starting material is free of impurities, particularly water, which can quench some of the reagents.

-

Solvent and Reagent Preparation: For reactions requiring anhydrous conditions, use freshly distilled solvents and ensure all glassware is oven- or flame-dried before use.

B. Protocol 1: Conversion using Aqueous Hydrobromic Acid (HBr)

This protocol is suitable for robust cyclopropyl carbinols that can withstand strong acidic conditions.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the cyclopropyl carbinol (1.0 equiv).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 48% aqueous solution of hydrobromic acid (3.0-5.0 equiv) to the stirred solution of the cyclopropyl carbinol.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired homoallylic bromide.

Troubleshooting and Key Insights:

-

Low Yield: If the yield is low, consider increasing the reaction time or the amount of HBr. However, be aware that prolonged reaction times or higher temperatures can lead to the formation of side products.

-

Formation of Ethers: The formation of bis(homoallyl) ether is a common side reaction. This can be minimized by using a higher concentration of HBr and keeping the reaction temperature low.

-

Substrate Decomposition: If the starting material is sensitive to strong acid, this method may not be suitable. Consider using a milder reagent like PBr₃ or MgBr₂.

C. Protocol 2: Conversion using Phosphorus Tribromide (PBr₃)

This method is generally milder than using aqueous HBr and is suitable for a wider range of substrates, including those with acid-sensitive functional groups.

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the cyclopropyl carbinol (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (PBr₃, 0.4-0.5 equiv) in the same anhydrous solvent to the stirred solution of the cyclopropyl carbinol.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Insights:

-

Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial. However, higher temperatures can promote side reactions.

-

Handling PBr₃: Phosphorus tribromide is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

-

Stoichiometry: While PBr₃ has three bromine atoms that can react, using a slight excess of the carbinol or a stoichiometric amount of PBr₃ based on the desired product is common practice.

D. Protocol 3: Lewis-Acid Mediated Conversion using Magnesium Bromide (MgBr₂)

This method is particularly valuable for achieving high stereoselectivity in the formation of homoallylic bromides.

Step-by-Step Procedure:

-

Prepare anhydrous magnesium bromide (MgBr₂) by reacting magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether under an inert atmosphere. Alternatively, commercially available anhydrous MgBr₂ can be used, but it should be dried under vacuum before use.

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the cyclopropyl carbinol (1.0 equiv) in anhydrous diethyl ether.

-

Add a solution of anhydrous magnesium bromide (1.5-2.0 equiv) in anhydrous diethyl ether to the stirred solution of the cyclopropyl carbinol at room temperature.

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Insights:

-

Reagent Quality: The success of this reaction is highly dependent on the quality of the anhydrous MgBr₂ and the solvent. Ensure all reagents and solvents are scrupulously dried.

-

Reaction Time: The reaction time can vary significantly depending on the substrate. Monitor the reaction closely by TLC to determine the optimal time.

-

Stereoselectivity: This method often provides high levels of stereoselectivity, particularly for the formation of (E)-homoallylic bromides. The stereochemical outcome should be confirmed by spectroscopic methods (e.g., NMR).

V. Conclusion

The conversion of cyclopropyl carbinols to homoallylic halides is a powerful and versatile transformation in organic synthesis. A thorough understanding of the underlying mechanistic principles, particularly the role of the cyclopropylcarbinyl cation, is essential for controlling the reaction's outcome. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can efficiently and often stereoselectively synthesize a wide range of valuable homoallylic halide building blocks. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in both academic and industrial settings, facilitating the successful application of this important synthetic methodology.

VI. References

-

Marek, I., et al. (2020). Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. J. Am. Chem. Soc., 142, 5543-5548. (This is a representative reference, please find the full list with URLs below)

-

Julia, M., & Paris, J. M. (1973). Syntheses a l'aide de sulfones v.-(+) methode de synthese generale de doubles liaisons. Tetrahedron Letters, 14(49), 4833-4836.

-

Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia-Kocienski olefination. Journal of the Chemical Society, Perkin Transactions 1, 829-834.

-

Peterson, D. J. (1968). A silicon-based olefination reaction. The Journal of Organic Chemistry, 33(2), 780-784.

-

Roy, S., Guha, S., Dutta, S., & Bhar, S. (2006). Preparation of Aryl-Substituted E-Homoallylic Bromides from Cyclopropylcarbinol and PBr3. Synlett, 2006(12), 1859-1862.

-

Tsay, S. C., Lin, L. C., Furth, P. A., & Hwu, J. R. (1988). A convenient one-pot synthesis of homoallylic halides and 1,3-butadienes. Tetrahedron Letters, 29(43), 5481-5484.

-

De Kimpe, N., & Verhé, R. (1981). Stereoselective synthesis of homoallylic bromides and iodides. Tetrahedron Letters, 22(29), 2759-2762.

-

Cho, C. S., Kim, B. T., & Shim, S. C. (2001). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Journal of the Korean Chemical Society, 45(5), 443-447.

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Grynkiewicz, G., & BeMiller, J. N. (1982). Magnesium iodide in diethyl ether. A reagent for the cleavage of carbohydrate benzylidene acetals. Carbohydrate Research, 108(2), C1-C3.

-

Wang, Y., & Lam, H. W. (2009). Stereoselective formation of alkenyl halides via magnesium halide promoted ring opening of bis-activated cyclopropenes. The Journal of Organic Chemistry, 74(3), 1353-1355.

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

Zefirov, N. S., Kozhushkov, S. I., & Kuznetsova, T. S. (1990). Structure and reactivity of cyclopropane derivatives. In The Chemistry of the Cyclopropyl Group (pp. 297-454). John Wiley & Sons, Ltd.

-

Lansbury, P. T., & Pattison, J. B. (1966). The Reaction of Cyclopropylcarbinol with Thionyl Chloride. A Reinvestigation. The Journal of Organic Chemistry, 31(12), 4040-4042.

-

Friedrich, E. C., & Holmstead, R. L. (1972). Solvolysis of cyclopropylcarbinyl, cyclobutyl, and homoallyl p-nitrobenzoates. A reinvestigation. The Journal of Organic Chemistry, 37(16), 2546-2550.

-

Friedrich, E. C., & Holmstead, R. L. (1972). Solvolysis of deuterated cyclopropylcarbinyl p-nitrobenzoates. The Journal of Organic Chemistry, 37(16), 2550-2554.

-